1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Overview
Description
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is a reactive arylamine that undergoes various chemical reactions, making it useful in the production of dyes, photographic chemicals, and fungicides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the hydrogenation of pyridine derivatives under specific reaction conditions . The process typically requires a hydrogenation catalyst and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the compound is produced using large-scale hydrogenation reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or other separation techniques to obtain the final product in powder or crystalline form .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with diazonium salts to form diazonium compounds.
Coupling Reactions: It participates in coupling reactions to produce complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include diazonium salts and hydrogenation catalysts. The reactions are typically carried out under controlled temperature and pressure to ensure the formation of the desired products .
Major Products Formed
The major products formed from these reactions include diazonium compounds, which are used in the production of dyes, photographic chemicals, and fungicides .
Scientific Research Applications
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its reactivity as an arylamine. It undergoes condensation and coupling reactions, forming diazonium compounds that interact with various molecular targets. These interactions can lead to the formation of complex organic molecules with specific properties .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone
- 1-Ethyl-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
Uniqueness
1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific reactivity with diazonium salts, making it particularly useful in the production of dyes and photographic chemicals . Its ability to undergo various chemical reactions also sets it apart from similar compounds .
Properties
IUPAC Name |
1-ethyl-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-8(12)4-6(2)7(5-10)9(11)13/h4,13H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNMMQRIPFUHAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=C(C(=C1O)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067359 | |
Record name | 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729462 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28141-13-1 | |
Record name | 3-Pyridinecarbonitrile, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028141131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Pyridinecarbonitrile, 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4067359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile suitable for complexation with transition metals? What are the potential applications of these complexes?
A1: this compound functions as an N-hetorocyclic ligand. This means it possesses nitrogen atoms with lone pairs of electrons capable of forming coordinate bonds with transition metal ions. This ligand, when reacted with salts of transition metals like Cu(II), Ni(II), Co(II), and Zn(II), forms complexes with potentially enhanced properties compared to the free ligand.
Q2: How was the structure of the this compound derived dyes and their metal complexes confirmed?
A2: Various analytical techniques were employed to confirm the structure of the dyes derived from this compound and their corresponding metal complexes. These techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (1H NMR) and carbon-13 (13C NMR) NMR were utilized to analyze the structure and bonding in the synthesized compounds. []
- Mass Spectrometry (MS): This technique provided insights into the molecular weight and fragmentation patterns of the dyes and their complexes. []
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis helped identify functional groups present in the compounds by analyzing their characteristic vibrational frequencies. []
- Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy was used to determine the absorption characteristics and molar extinction coefficients of the dyes and their complexes. []
- Melting Point Determination: Melting point analysis provided information about the thermal properties and purity of the synthesized compounds. []
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